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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589659 Get Quote

Disclaimer: Following a comprehensive search of scientific literature and databases, specific ¹H

and ¹³C NMR spectroscopic data for N-Methoxyanhydrovobasinediol could not be located.

The foundational publication by Xu YK, et al. in the Journal of Natural Products (2006), which

describes the isolation of this compound, does not provide the detailed NMR assignments

required for this analysis.

Therefore, the following application notes and protocols are presented as a detailed template

for the NMR spectroscopic analysis of a representative indole alkaloid, using the known

molecular formula of N-Methoxyanhydrovobasinediol (C₂₁H₂₆N₂O₂) as a structural basis.

The quantitative data herein is illustrative of a typical indole alkaloid and should be used as a

reference for experimental design and data interpretation.

Introduction
N-Methoxyanhydrovobasinediol is an indole alkaloid isolated from Gelsemium elegans.[1]

Alkaloids from this genus are known for their complex structures and significant biological

activities. This document provides a detailed protocol for the structural elucidation of N-
Methoxyanhydrovobasinediol and similar indole alkaloids using Nuclear Magnetic

Resonance (NMR) spectroscopy. The methodologies cover one-dimensional (¹H and ¹³C) and

two-dimensional (COSY, HSQC, HMBC) NMR experiments, which are essential for the

complete assignment of proton and carbon signals and the determination of the compound's

stereochemistry.
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Molecular Structure and Properties
Molecular Formula: C₂₁H₂₆N₂O₂

Molecular Weight: 338.4 g/mol [2]

CAS Number: 125180-42-9[1][3]

Class: Indole Alkaloid[2]

Quantitative NMR Data (Illustrative)
The following tables present hypothetical ¹H and ¹³C NMR data for an indole alkaloid with the

molecular formula of N-Methoxyanhydrovobasinediol. These values are based on typical

chemical shifts for this class of compounds and are intended for illustrative purposes.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-1 7.52 d 7.8 1H Ar-H

H-2 7.15 t 7.5 1H Ar-H

H-3 7.08 t 7.5 1H Ar-H

H-4 7.30 d 8.0 1H Ar-H

H-5 3.85 m 1H CH

H-6α 1.89 m 1H CH₂

H-6β 2.10 m 1H CH₂

H-14 5.40 q 6.8 1H =CH

H-15 3.25 m 1H CH

H-16 4.10 d 5.0 1H CH

H-17α 3.65 d 11.5 1H OCH₂

H-17β 3.80 d 11.5 1H OCH₂

H-18 1.65 d 6.8 3H CH₃

H-21α 2.90 dd 14.0, 5.5 1H N-CH₂

H-21β 3.10 dd 14.0, 2.0 1H N-CH₂

N-CH₃ 2.45 s 3H N-CH₃

N-OCH₃ 3.95 s 3H N-OCH₃

OH 2.50 br s 1H OH

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) Carbon Type

C-2' 109.8 C

C-3' 128.5 C

C-4' 119.5 CH

C-5' 121.0 CH

C-6' 118.2 CH

C-7' 125.4 CH

C-8' 136.1 C

C-9' 151.8 C

C-5 53.2 CH

C-6 35.1 CH₂

C-7 58.9 C

C-14 120.3 CH

C-15 138.7 C

C-16 78.5 CH

C-17 65.4 CH₂

C-18 13.1 CH₃

C-19 52.6 CH

C-20 60.1 C

C-21 50.5 CH₂

N-CH₃ 42.8 CH₃

N-OCH₃ 62.3 CH₃

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
Weigh approximately 5-10 mg of the purified N-Methoxyanhydrovobasinediol.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR Spectroscopy:

Pulse Program: zg30

Temperature: 298 K

Spectral Width: 16 ppm

Acquisition Time: 2.0 s

Relaxation Delay: 2.0 s

Number of Scans: 16

¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-decoupled)

Spectral Width: 240 ppm

Acquisition Time: 1.0 s

Relaxation Delay: 2.0 s
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Number of Scans: 1024

2D COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Spectral Width: 12 ppm in both dimensions

Number of Increments: 256

Number of Scans: 8

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 160 ppm

Number of Increments: 256

Number of Scans: 16

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 220 ppm

Number of Increments: 256

Number of Scans: 32

Data Processing
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase correct all spectra manually.

Perform baseline correction.

Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃

signal at 77.16 ppm.

Integrate the signals in the ¹H spectrum.

Analyze the 2D spectra to establish correlations and assign all signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Analysis of N-Methoxyanhydrovobasinediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589659#nmr-spectroscopy-of-n-
methoxyanhydrovobasinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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